Complex III Inhibitory Potency: Antimycin A1 vs. Rotenone and Oligomycin
In a standardized mitochondrial toxicity assay, Antimycin A1 demonstrates potent inhibition of Complex III with an IC50 of 19.5 ± 0.9 nM, positioning its potency between that of the Complex I inhibitor rotenone (IC50 = 16.1 ± 1.0 nM) and the ATP synthase inhibitor oligomycin (IC50 = 17.4 ± 1.3 nM) [1]. This places its inhibitory activity in the low nanomolar range, comparable to other potent mitochondrial poisons.
| Evidence Dimension | IC50 for enzymatic complex inhibition |
|---|---|
| Target Compound Data | 19.5 ± 0.9 nM (Antimycin A1) |
| Comparator Or Baseline | Rotenone (16.1 ± 1.0 nM); Oligomycin (17.4 ± 1.3 nM) |
| Quantified Difference | Antimycin A1 is 1.2-fold less potent than rotenone and 1.1-fold more potent than oligomycin in this assay. |
| Conditions | Mitochondrial toxicity assay; line fits shown in referenced publication [1]. |
Why This Matters
This quantitative ranking allows researchers to select Antimycin A1 for its intermediate potency relative to other common inhibitors, enabling precise titration of Complex III inhibition in experimental systems.
- [1] PMC8119374, Table 1. Compound Inhibitory target/mechanism IC50 data. View Source
